2-Methylcyclopentanol (CAS 24070-77-7) is a targeted alicyclic alcohol characterized by a cyclopentane ring with adjacent hydroxyl and methyl groups. Exhibiting a density of approximately 0.947 g/cm³ and a boiling point of 146.9 °C at atmospheric pressure, this compound serves as a critical building block in organic synthesis . Its distinct structural motif, featuring contiguous stereocenters, makes it a highly valued precursor for the targeted synthesis of substituted cycloalkenes, specialized pharmaceutical intermediates, and complex fragrance derivatives where precise spatial arrangement is required[1].
Generic substitution of 2-methylcyclopentanol with unmethylated cyclopentanol or regioisomers like 3-methylcyclopentanol fundamentally alters downstream reaction pathways and product profiles [1]. Unsubstituted cyclopentanol cannot yield methylated cycloalkenes upon dehydration, stripping away the essential methyl group required for specific receptor binding in pharmaceutical applications. Furthermore, substituting with 3-methylcyclopentanol shifts the regiochemistry of acid-catalyzed dehydration, producing 3-methylcyclopentene rather than the targeted 1-methylcyclopentene [2]. This non-interchangeability dictates that buyers must procure the exact 2-methyl regioisomer to ensure the correct double-bond placement and stereochemical outcomes in multi-step syntheses.
Under acid-catalyzed dehydration with thermodynamic control (e.g., extended heating), 2-methylcyclopentanol regioselectively yields the more substituted 1-methylcyclopentene in 91–96% relative yield [1]. In contrast, the dehydration of 3-methylcyclopentanol yields a mixture favoring 3-methylcyclopentene, while unsubstituted cyclopentanol can only produce standard cyclopentene [2].
| Evidence Dimension | Major alkene product yield under thermodynamic control |
| Target Compound Data | 91–96% relative yield of 1-methylcyclopentene |
| Comparator Or Baseline | 3-methylcyclopentanol yields 3-methylcyclopentene; Cyclopentanol yields cyclopentene |
| Quantified Difference | Complete shift in regiochemical double-bond placement |
| Conditions | Acid-catalyzed dehydration (e.g., toluenesulfonic acid), refluxing conditions (thermodynamic control) |
Procurement of the 2-methyl regioisomer is mandatory for processes requiring high-purity 1-methylcyclopentene without the need for complex, costly downstream isomeric separations.
The cis and trans isomers of 2-methylcyclopentanol offer precise stereochemical control during elimination reactions. When converted to a tosylate and subjected to a strong base (E2 mechanism requiring anti-coplanar geometry), cis-2-methylcyclopentanol exclusively forms 1-methylcyclopentene, whereas the trans-isomer yields 3-methylcyclopentene [1]. Unsubstituted cyclopentanol lacks this stereocenter interaction entirely, offering no such tunability [2].
| Evidence Dimension | Alkene product distribution from tosylate elimination |
| Target Compound Data | cis-isomer yields 1-methylcyclopentene; trans-isomer yields 3-methylcyclopentene |
| Comparator Or Baseline | Cyclopentanol yields a single un-tunable product (cyclopentene) |
| Quantified Difference | 100% divergence in product identity based on starting stereochemistry |
| Conditions | Tosylation followed by elimination using a strong base (e.g., NaOCH3) via E2 mechanism |
Allows synthetic chemists to dictate the exact position of the resulting double bond simply by selecting the appropriate stereoisomer of the precursor.
2-Methylcyclopentanol exhibits a boiling point of 146.9 °C at atmospheric pressure (760 mmHg) . This thermal profile is distinctly higher than that of unsubstituted cyclopentanol (140.8 °C) and significantly lower than its six-membered ring analog, 2-methylcyclohexanol (~165 °C) [1].
| Evidence Dimension | Boiling point at 760 mmHg |
| Target Compound Data | 146.9 °C |
| Comparator Or Baseline | Cyclopentanol (140.8 °C); 2-Methylcyclohexanol (~165 °C) |
| Quantified Difference | +6.1 °C vs. cyclopentanol; ~-18 °C vs. 2-methylcyclohexanol |
| Conditions | Standard atmospheric pressure (760 mmHg) |
The distinct boiling point requires specific calibration of distillation columns and solvent recovery systems, preventing direct drop-in substitution in continuous manufacturing workflows.
Leveraging its highly predictable dehydration profile under thermodynamic control, 2-methylcyclopentanol is the correct choice for bulk or fine synthesis of 1-methylcyclopentene. This ensures high yields (91-96%) of the target alkene without the isomeric contamination that occurs when using 3-methylcyclopentanol [1].
In medicinal chemistry workflows requiring specific spatial arrangements, the cis- and trans- isomers of 2-methylcyclopentanol allow for stereospecific E2 eliminations. This enables the precise placement of double bonds in complex cyclic scaffolds, a level of control impossible to achieve with unmethylated cyclopentanol [2].
The specific steric bulk and volatility profile (boiling point 146.9 °C) of 2-methylcyclopentanol make it a valuable building block in the fragrance industry. Its derivatization yields esters and ethers with distinct olfactory properties that cannot be replicated by derivatives of cyclohexanol or unsubstituted cyclopentanol .
Flammable